2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine
Overview
Description
2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine is a complex organic compound that belongs to the class of thieno[2,3-b]pyridines. This compound is characterized by the presence of a bromine atom, a methyl group, and a methoxyphenyl group attached to the thieno[2,3-b]pyridine core. Thieno[2,3-b]pyridines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Bromination: Introduction of the bromine atom at the 2-position of the thieno[2,3-b]pyridine core using brominating agents such as N-bromosuccinimide (NBS).
Substitution Reactions: Introduction of the methyl and methoxyphenyl groups through substitution reactions using appropriate reagents and catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques to scale up the production.
Chemical Reactions Analysis
2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can yield reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.
Scientific Research Applications
2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activity. It may exhibit anticancer, anti-inflammatory, or antimicrobial properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: Thieno[2,3-b]pyridine derivatives are investigated for their electronic properties and potential use in organic semiconductors and light-emitting diodes (OLEDs).
Pharmaceutical Research: It serves as a lead compound for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific biological context and the nature of the compound’s activity.
Comparison with Similar Compounds
2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine can be compared with other thieno[2,3-b]pyridine derivatives, such as:
2-Bromo-3-methylthieno[2,3-b]pyridine: Lacks the methoxyphenyl group, which may result in different biological activity and chemical properties.
6-Methyl-3-phenylthieno[2,3-b]pyridine:
3-[3-(Methyloxy)phenyl]thieno[2,3-b]pyridine: Lacks both the bromine atom and the methyl group, leading to distinct chemical behavior and biological effects.
Properties
Molecular Formula |
C15H13BrN2OS |
---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C15H13BrN2OS/c1-8-6-11(17)13-12(14(16)20-15(13)18-8)9-4-3-5-10(7-9)19-2/h3-7H,1-2H3,(H2,17,18) |
InChI Key |
GJNWNTFJUJAQSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)Br)C3=CC(=CC=C3)OC)N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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